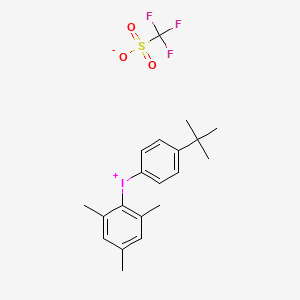
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate is a chemical compound known for its application as a cationic photoinitiator and photoacid generator. It is used in various photochemical processes, including photolithography and polymerization reactions .
Preparation Methods
The synthesis of (4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with tert-butyl lithium, followed by the addition of mesityl iodide and trifluoromethanesulfonic acid. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields .
Chemical Reactions Analysis
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Photochemical Reactions: As a photoacid generator, it releases acid upon exposure to light, which can initiate polymerization reactions.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and light sources for photochemical reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the iodonium group and the release of trifluoromethanesulfonic acid. This acid can then initiate various chemical reactions, such as polymerization . The molecular targets and pathways involved include the activation of monomers and oligomers in polymerization processes.
Comparison with Similar Compounds
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Similar in structure but with two tert-butylphenyl groups instead of one mesityl group.
Diphenyliodonium trifluoromethanesulfonate: Contains two phenyl groups instead of tert-butylphenyl and mesityl groups.
Bis(4-methylphenyl)iodonium hexafluorophosphate: Uses hexafluorophosphate as the counterion and has two methylphenyl groups.
The uniqueness of this compound lies in its specific combination of tert-butylphenyl and mesityl groups, which can influence its reactivity and applications in photochemical processes.
Properties
Molecular Formula |
C20H24F3IO3S |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C19H24I.CHF3O3S/c1-13-11-14(2)18(15(3)12-13)20-17-9-7-16(8-10-17)19(4,5)6;2-1(3,4)8(5,6)7/h7-12H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
ZWYWVFGOSBRSOH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(C)(C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

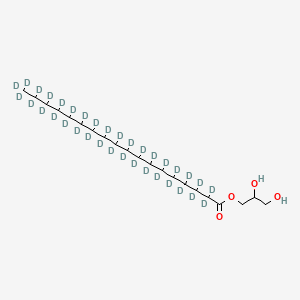
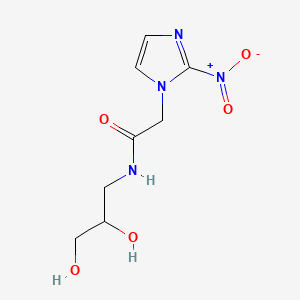
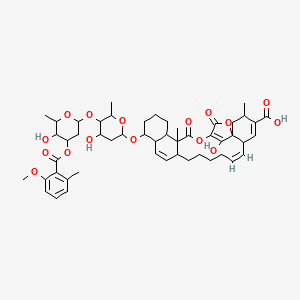
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
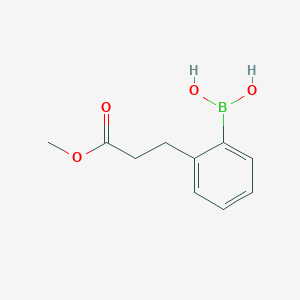
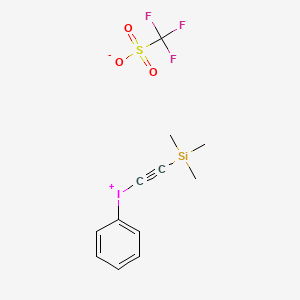
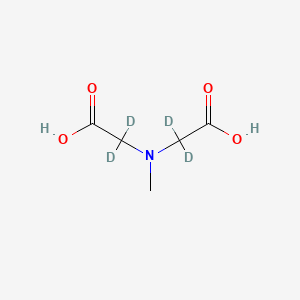
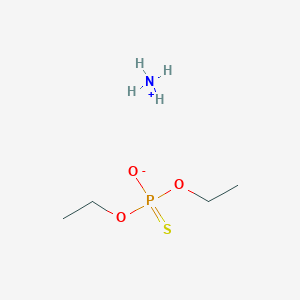
![N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B12296960.png)
